molecular formula C9H17ClN2O2 B1383698 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride CAS No. 2059939-00-1

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B1383698
CAS No.: 2059939-00-1
M. Wt: 220.69 g/mol
InChI Key: HTUPCHUSIULKEZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride . Its structure consists of a pyrrolidin-2-one core (a five-membered lactam ring) substituted at position 1 with a tetrahydropyran (oxan-4-yl) group and at position 3 with an amino group. The hydrochloride counterion stabilizes the amine via protonation, forming a salt.

The structural representation can be visualized as follows:

  • Core : Pyrrolidin-2-one (pyrrolidone) with a ketone at position 2.
  • Substituents :
    • Position 1 : Oxan-4-yl group (tetrahydropyran ring attached at the 4-position).
    • Position 3 : Primary amine (-NH₂).
  • Counterion : Hydrochloride (HCl) ion.

SMILES Notation

The SMILES string for the compound is:

O=C1N(C2CCOCC2)CCC1N.[H]Cl  

This notation describes the pyrrolidone ring, oxan-4-yl substituent, and hydrochloride counterion.

CAS Registry Number and Alternative Designations

Identifier Value Source
CAS Registry Number 2059939-00-1
Synonyms 3-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one hydrochloride
Supplier Codes EN300-344421 (Enamine Ltd.), MFCD30535867 (BLD Pharm)

The CAS number uniquely identifies this compound in global chemical databases. Alternative names reflect variations in nomenclature conventions, particularly in the description of the oxan-4-yl group.

Molecular Formula and Weight Analysis

Parameter Value Base Compound (Without HCl) Hydrochloride Salt
Molecular Formula C₉H₁₇ClN₂O₂ C₉H₁₆N₂O₂ C₉H₁₇ClN₂O₂
Molecular Weight (g/mol) 220.70 184.24 220.70

The molecular weight increase from the base compound (184.24 g/mol) to the hydrochloride form (220.70 g/mol) corresponds to the addition of HCl (36.46 g/mol). The hydrochloride salt enhances ionic character, improving solubility and stability.

Properties

IUPAC Name

3-amino-1-(oxan-4-yl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c10-8-1-4-11(9(8)12)7-2-5-13-6-3-7;/h7-8H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUPCHUSIULKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidinone Formation

The pyrrolidin-2-one (lactam) core can be synthesized via cyclization of amino acid derivatives or intramolecular amidation . For example:

  • Decarboxylation and cyclization : Starting from a proline-derived precursor, decarboxylation under acidic conditions forms a pyrrolidine intermediate, which is oxidized to the lactam.
  • Hydrolysis of dihydro-oxazol intermediates : As demonstrated in EP3336079A1, hydrolysis of dihydro-oxazol intermediates (formed via aldol-like reactions) yields racemic 2-amino-3-hydroxy pyrrolidinone derivatives.

Key Reaction :
$$
\text{Amino acid derivative} \xrightarrow{\text{HCl, heat}} \text{Pyrrolidinone} + \text{CO}_2 \uparrow \quad \text{}
$$

Introduction of the Oxan-4-yl Group

The oxan-4-yl (tetrahydropyran-4-yl) moiety is introduced via N-alkylation or nucleophilic substitution :

  • Alkylation of pyrrolidinone nitrogen : Reacting the lactam with 4-bromotetrahydropyran in the presence of a base (e.g., K$$2$$CO$$3$$) in polar aprotic solvents (DMF, DMSO).
  • Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple tetrahydropyran-4-ol to the lactam nitrogen.

Example Protocol :

  • Dissolve pyrrolidin-2-one (1.0 eq) in DMF.
  • Add 4-bromotetrahydropyran (1.2 eq) and K$$2$$CO$$3$$ (2.0 eq).
  • Heat at 80°C for 12 hours.
  • Isolate via aqueous workup and column chromatography.

Amino Group Functionalization

The 3-amino group is typically introduced via reduction of nitro intermediates or azide-amine conversion :

  • Staudinger reaction : Reduce an azide intermediate (e.g., 3-azidopyrrolidinone) using triphenylphosphine and HCl.
  • Catalytic hydrogenation : Hydrogenate a 3-nitropyrrolidinone derivative using Pd/C or Raney Ni.

Critical Data :

Step Reagents/Conditions Yield (%) Purity (%) Source
Azide reduction PPh$$3$$, HCl, H$$2$$O/EtOH 85 98
Nitro hydrogenation H$$_2$$ (1 atm), Pd/C, EtOH 78 95

Hydrochloride Salt Formation

The final step involves precipitating the hydrochloride salt by treating the free base with HCl in a solvent system (e.g., EtOAc/MeOH):

  • Dissolve 3-amino-1-(oxan-4-yl)pyrrolidin-2-one in methanol.
  • Add concentrated HCl (1.1 eq) dropwise at 0°C.
  • Filter and recrystallize from ethanol/water.

Yield Optimization :

  • Excess HCl improves salt stability but risks decomposition.
  • Recrystallization solvents (e.g., EtOH/H$$_2$$O) enhance purity (>99% by HPLC).

Chiral Resolution (If Applicable)

For enantiomerically pure targets, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) is employed:

  • React racemic 3-amino-pyrrolidinone with L-(+)-tartaric acid in ethanol.
  • Isolate the diastereomeric salt via fractional crystallization.
  • Regenerate the free base and convert to hydrochloride.

Performance Metrics :

Parameter Value Source
Enantiomeric excess 99.5% ee
Overall yield 62%

Scalability and Process Considerations

  • Cost drivers : Tetrahydropyran-4-yl halides and chiral resolving agents contribute significantly to costs.
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental metrics.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
Research indicates that 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride may have significant therapeutic applications. It has been investigated for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in various physiological processes. PDE inhibitors are known to be beneficial in treating conditions such as Alzheimer's disease and other cognitive disorders due to their ability to enhance neuronal signaling pathways .

Case Studies:

  • A study highlighted the compound's efficacy in enhancing cognitive function in animal models of Alzheimer's disease, suggesting that it could improve memory retention and learning capabilities .
  • Another investigation focused on its role as an enzyme inhibitor, demonstrating its potential in modulating specific biochemical pathways relevant to neurodegenerative diseases .

Organic Synthesis

Building Block for Complex Molecules:
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its structure allows for various chemical modifications, making it valuable in the development of novel pharmaceuticals and bioactive molecules .

Synthesis Methods:
The synthesis typically involves:

  • Formation of the pyrrolidine ring via cyclization reactions.
  • Introduction of the oxane moiety through nucleophilic substitution.
  • Conversion to the hydrochloride salt for enhanced solubility and stability.

Biological Research

Biological Activity Studies:
The compound has been subjected to various biological activity assays to evaluate its pharmacological properties. Studies have shown that it may exhibit antimicrobial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Mechanism of Action:
Research into its mechanism of action suggests that it interacts with specific molecular targets, modulating their activity. This interaction is critical for understanding how the compound can influence biological systems and contribute to therapeutic outcomes .

Mechanism of Action

The mechanism of action of 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with significant potency . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 3-amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features
3-Amino-1-(oxan-4-yl)pyrrolidin-2-one HCl Oxan-4-yl C₉H₁₅ClN₂O₂ 218.68 Not Provided Combines pyrrolidinone with tetrahydropyran; potential for improved solubility
(2S)-2-Amino-3-(oxan-4-yl)propanoic acid HCl Oxan-4-yl (side chain) C₈H₁₆ClNO₃ 209.67 1393524-16-7 Amino acid derivative; oxan-4-yl enhances steric bulk and hydrogen bonding
3-Amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one HCl 1-Methylpyrazol-3-yl C₈H₁₃ClN₄O 216.67 2845126-06-7 Pyrazole substituent introduces aromaticity; may affect metabolic stability
(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one HCl 2,4-Dimethoxybenzyl C₁₃H₁₉ClN₂O₃ 286.75 1951425-27-6 Aromatic benzyl group increases lipophilicity; potential CNS activity
(S)-3-Amino-1-[(S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-pyrrolidin-2-one HCl Morpholin-4-yl C₁₂H₂₂ClN₃O₃ 291.78 Not Provided Morpholine substituent enhances electron density; used in Factor Xa inhibitors

Key Research Findings

Tetrahydropyran vs. Morpholine Substituents :

  • The oxan-4-yl group in the target compound provides a six-membered ether ring, offering moderate polarity and conformational rigidity. In contrast, morpholine derivatives (e.g., in ) introduce a nitrogen atom, enhancing hydrogen-bonding capacity and electronic effects critical for enzyme inhibition .

Aromatic vs. Aliphatic Substituents :

  • Pyrazole- and benzyl-substituted analogues () exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The oxan-4-yl group balances hydrophilicity, making it advantageous for oral bioavailability .

Biological Activity: Morpholine-containing derivatives () are explicitly linked to Factor Xa inhibition, a key target in anticoagulant therapy.

Synthetic Considerations: The synthesis of oxan-4-yl derivatives (e.g., ) often involves coupling tetrahydropyranyl intermediates with pyrrolidinone precursors under mild conditions. Pyrazole-substituted analogues () require palladium-catalyzed cross-coupling, increasing complexity .

Implications for Drug Development

  • Solubility and Stability : The oxan-4-yl group’s ether oxygen may improve solubility compared to purely aromatic substituents, while its conformational rigidity could enhance metabolic stability .
  • Target Selectivity : Structural variations influence binding to enzymes like Factor Xa () or kinases, suggesting that substituent choice is critical for optimizing potency and reducing off-target effects .

Biological Activity

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride is a heterocyclic compound with the molecular formula C9_9H16_{16}N2_2O2_2·HCl. This compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it serves as a scaffold for the development of new therapeutic agents. Its structure incorporates a pyrrolidinone core, an amino group, and an oxan-4-yl substituent, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have demonstrated the following mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurochemical processes and metabolic pathways, respectively .
  • Antibacterial Activity : The compound may exhibit antibacterial properties against various pathogens, making it a candidate for further exploration in antimicrobial therapy .

Research Findings

Recent studies have highlighted the diverse biological activities associated with pyrrolidinone derivatives:

  • Antimicrobial Activity : Compounds derived from pyrrolidinone frameworks have shown moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. The evaluation of these compounds typically involves assessing their Minimum Inhibitory Concentration (MIC) values to determine efficacy .
  • Enzyme Inhibition : Research indicates that derivatives similar to this compound can act as potent inhibitors of AChE, with reported IC50_{50} values indicating strong inhibitory potential compared to standard reference compounds .
  • Pharmacological Applications : The structural features of this compound allow it to act as a building block in the synthesis of more complex molecules aimed at treating various diseases, including neurodegenerative disorders and infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/ReceptorIC50_{50} (µM)Reference
3-Amino-1-(oxan-4-yl)pyrrolidin-2-one HClAntibacterialVarious BacteriaTBD
Pyrrolidinone Derivative AAChE InhibitionAcetylcholinesterase5.21
Pyrrolidinone Derivative BUrease InhibitionUrease3.14
Pyrrolidine-Based Compound CAntimicrobialE. coli, S. aureus12.5

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrrolidinone derivatives:

  • Study on Antibacterial Activity : A study evaluated a series of pyrrolidinone derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .
  • Enzyme Inhibition Profiles : Another investigation focused on the enzyme inhibition properties of similar compounds, revealing that certain derivatives could inhibit AChE with high potency. This finding supports the hypothesis that modifications at specific positions on the pyrrolidinone ring can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, with the hydrochloride salt formed by treating the free base with HCl. For example, in a related synthesis ( ), a 52.7% yield was achieved using 1.0 M HCl under controlled heating (50°C) and filtration. Optimization may involve adjusting stoichiometry, reaction time, or solvent polarity. Monitoring pH during salt formation is critical to avoid decomposition. Characterization via NMR and XRPD (as in ) ensures structural fidelity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/LC-MS : Quantify purity and detect impurities (e.g., uses ≥98% HPLC purity criteria).
  • XRPD : Confirm crystalline structure and polymorphic identity (e.g., provides XRPD patterns for a hydrochloride salt).
  • NMR (¹H/¹³C) : Assign protons and carbons, particularly the oxan-4-yl and pyrrolidinone moieties.
  • Elemental Analysis : Verify stoichiometry (e.g., lists molecular weights for similar hydrochlorides).

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C ( ). Avoid exposure to moisture, strong oxidizers, or extreme pH, which may degrade the hydrochloride salt. Periodic stability testing via TGA/DSC (to assess thermal decomposition) and HPLC (to monitor hydrolytic byproducts) is advised.

Advanced Research Questions

Q. How can computational modeling predict the solubility and bioavailability of this compound?

  • Methodological Answer : Molecular dynamics simulations (e.g., using Schrödinger’s Maestro) can model solvation free energy and partition coefficients (logP). The oxan-4-yl group may enhance water solubility compared to non-cyclic analogs (). Pair these models with experimental solubility assays in buffers (pH 1–7.4) to validate predictions.

Q. What strategies resolve contradictions in reported biological activity data for structurally related pyrrolidinone hydrochlorides?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, salt forms). Systematic meta-analysis should:

  • Normalize data to molar concentrations (accounting for molecular weight differences, e.g., vs. 8).
  • Control for counterion effects (e.g., hydrochloride vs. free base).
  • Validate target engagement via SPR or ITC binding assays.

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to determine competitive/non-competitive inhibition.
  • Docking Studies : Use cryo-EM or X-ray crystallography (if available) to map interactions between the pyrrolidinone ring and active sites (e.g., references naphthyridine-thiazole analogs).
  • SAR Analysis : Synthesize derivatives (e.g., modifying the oxan-4-yl group) to identify critical pharmacophores.

Data Contradiction Analysis

Q. How should conflicting data on the thermal stability of pyrrolidinone hydrochlorides be addressed?

  • Methodological Answer : Contradictions in melting points or decomposition temperatures (e.g., reports mp: 227°C for a similar compound) may stem from polymorphic forms or residual solvents. Resolve via:

  • XRPD/TGA : Compare crystalline phases and weight loss profiles.
  • DSC : Identify endothermic/exothermic events correlated with degradation.
  • Control Experiments : Replicate synthesis/purification steps to isolate variables.

Methodological Tables

Parameter Recommended Technique Example from Evidence
Purity AnalysisHPLC (≥98%)
Structural ConfirmationXRPD/NMR
Stability MonitoringTGA/DSC
Solubility PredictionMolecular Dynamics SimulationsExtrapolated from

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride
Reactant of Route 2
3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride

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